molecular formula C18H15NO3S2 B12147853 (5Z)-3-(furan-2-ylmethyl)-5-[2-(prop-2-en-1-yloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one

(5Z)-3-(furan-2-ylmethyl)-5-[2-(prop-2-en-1-yloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B12147853
M. Wt: 357.5 g/mol
InChI Key: CSHKTKYOZDXBNG-WJDWOHSUSA-N
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Description

The compound (5Z)-3-(furan-2-ylmethyl)-5-[2-(prop-2-en-1-yloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one is a heterocyclic organic molecule It features a thiazolidinone core, substituted with a furan ring and a benzylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves the condensation of a furan-2-ylmethyl ketone with a benzaldehyde derivative, followed by cyclization with a thioamide. The reaction conditions often include:

    Solvent: Ethanol or methanol

    Catalyst: Acidic catalysts like hydrochloric acid or sulfuric acid

    Temperature: Reflux conditions (around 80-100°C)

    Time: Several hours to ensure complete reaction

Industrial Production Methods

Industrial production may scale up the laboratory synthesis methods, optimizing for yield and purity. This often involves:

    Continuous flow reactors: To maintain consistent reaction conditions

    Purification techniques: Such as recrystallization or chromatography to isolate the desired product

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation to form furan-2-carboxylic acid.

    Reduction: The benzylidene group can be reduced to a benzyl group using hydrogenation.

    Substitution: The thiazolidinone ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic medium

    Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH)

Major Products

    Oxidation: Furan-2-carboxylic acid

    Reduction: (5Z)-3-(furan-2-ylmethyl)-5-[2-(prop-2-en-1-yloxy)benzyl]-2-thioxo-1,3-thiazolidin-4-one

    Substitution: Various substituted thiazolidinones depending on the nucleophile used

Scientific Research Applications

Chemistry

    Catalysis: Used as a ligand in transition metal catalysis.

    Organic Synthesis: Intermediate in the synthesis of more complex molecules.

Biology

    Antimicrobial Agents: Exhibits activity against certain bacterial and fungal strains.

    Enzyme Inhibition: Potential inhibitor of enzymes like proteases.

Medicine

    Anti-inflammatory: Shows promise in reducing inflammation in preclinical studies.

    Anticancer: Investigated for its cytotoxic effects on cancer cell lines.

Industry

    Material Science: Used in the development of new polymers and resins.

    Agriculture: Potential use as a pesticide or herbicide due to its bioactivity.

Mechanism of Action

The compound exerts its effects primarily through interaction with biological macromolecules. The thiazolidinone ring can interact with enzyme active sites, inhibiting their function. The furan and benzylidene groups enhance binding affinity through hydrophobic interactions and π-π stacking.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-3-(furan-2-ylmethyl)-5-[2-(methoxybenzylidene)]-2-thioxo-1,3-thiazolidin-4-one
  • (5Z)-3-(furan-2-ylmethyl)-5-[2-(ethoxybenzylidene)]-2-thioxo-1,3-thiazolidin-4-one

Uniqueness

  • Substituent Effects : The prop-2-en-1-yloxy group provides unique electronic and steric properties, potentially enhancing biological activity.
  • Reactivity : The presence of the furan ring makes it more reactive towards electrophilic substitution compared to similar compounds with less reactive substituents.

(5Z)-3-(furan-2-ylmethyl)-5-[2-(prop-2-en-1-yloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one in various scientific and industrial fields

Properties

Molecular Formula

C18H15NO3S2

Molecular Weight

357.5 g/mol

IUPAC Name

(5Z)-3-(furan-2-ylmethyl)-5-[(2-prop-2-enoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C18H15NO3S2/c1-2-9-22-15-8-4-3-6-13(15)11-16-17(20)19(18(23)24-16)12-14-7-5-10-21-14/h2-8,10-11H,1,9,12H2/b16-11-

InChI Key

CSHKTKYOZDXBNG-WJDWOHSUSA-N

Isomeric SMILES

C=CCOC1=CC=CC=C1/C=C\2/C(=O)N(C(=S)S2)CC3=CC=CO3

Canonical SMILES

C=CCOC1=CC=CC=C1C=C2C(=O)N(C(=S)S2)CC3=CC=CO3

Origin of Product

United States

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